N-(2-propylpentylidene)hydroxylamine
Description
N-(2-Propylpentylidene)hydroxylamine is a hydroxylamine derivative characterized by a pentylidene backbone substituted with a 2-propyl group. Hydroxylamines generally feature an -NH-OH functional group, which confers redox activity and susceptibility to enzymatic transformations .
Properties
CAS No. |
89608-46-8 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(2-propylpentylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-3-5-8(6-4-2)7-9-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
VPAILJNWRUSQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propylpentylidene)hydroxylamine can be achieved through several methods. One common approach involves the reaction of a suitable aldehyde or ketone with hydroxylamine under acidic or basic conditions. For example, the reaction of 2-propylpentanal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield this compound .
Industrial Production Methods
Industrial production of hydroxylamines, including this compound, often involves the Raschig process, which uses ammonia and hydrogen peroxide as starting materials. This method is advantageous due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-propylpentylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
N-(2-propylpentylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can act as a reagent in biochemical assays.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of N-(2-propylpentylidene)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
N-(2-Methoxyphenyl)Hydroxylamine
- Structural Features : Contains a methoxy-substituted phenyl group attached to the hydroxylamine moiety.
- Metabolism: In hepatic microsomes, it undergoes enzymatic reduction to o-anisidine (a primary amine) and oxidation to o-aminophenol. CYP1A enzymes are key drivers of this reduction, while CYP2E1 favors oxidation . Unlike alkyl-substituted hydroxylamines, aromatic substituents (e.g., methoxyphenyl) enhance redox cycling, leading to reactive intermediates like nitroso derivatives .
- Relevance : Highlights the role of aromatic vs. aliphatic substituents in directing metabolic pathways.
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropylidene]Hydroxylamine
- Structural Features : Features a benzodioxole ring system, which is electron-rich and metabolically stable compared to aliphatic chains.
- Isomerism : Exists as two isomers due to the propylidene backbone, emphasizing the impact of stereochemistry on biological activity .
- Relevance : Demonstrates how heterocyclic substituents influence isomer formation and detection in analytical settings.
N-(4-sec-Butylthio-2,5-Dimethoxyphenethyl)Hydroxylamine
- Structural Features : Combines a phenethyl backbone with thioether and methoxy groups.
- Relevance : Sulfur-containing substituents may alter receptor binding or metabolic stability compared to purely alkyl/aryl analogs.
Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide)
- Structural Features : Replace the hydroxylamine group with a hydroxamic acid (-CONHOH) moiety.
- Synthesis: Prepared via coupling agents like N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (WSC) or ester hydrolysis .
- Applications : Used as antioxidants and enzyme inhibitors (e.g., HDAC inhibitors), showcasing functional versatility .
Comparative Data Table
Key Research Findings
- Metabolic Divergence: Aliphatic hydroxylamines (e.g., this compound) may exhibit slower enzymatic turnover than aromatic analogs due to reduced redox activity .
- Synthetic Strategies : Hydroxylamine derivatives are synthesized via reductive amination, coupling reactions, or ester hydrolysis, with purity critical for applications in polymer chemistry (e.g., polyimide synthesis) .
- Toxicity Considerations : Alkyl-substituted hydroxylamines may have lower acute toxicity (higher LD50) compared to aromatic derivatives, which generate reactive intermediates like nitroso compounds .
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